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Compound of Interest

Compound Name: NPR1 protein

CAS No.: 147682-31-3

Cat. No.: B1178834

Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides detailed protocols for the expression and purification of recombinant

Non-expressor of Pathogenesis-Related genes 1 (NPR1) protein, a key regulator of systemic

acquired resistance (SAR) in plants. The methodologies outlined below are applicable for

expression in Escherichia coli and insect cells, providing a framework for producing high-purity

NPR1 for structural, functional, and drug discovery studies.

Introduction to NPR1 and its Signaling Pathway
NPR1 is a central component of the salicylic acid (SA)-mediated signaling pathway, which is

crucial for plant immunity.[1][2][3] In the absence of a pathogen, NPR1 exists as an oligomer in

the cytoplasm, stabilized by intermolecular disulfide bonds.[1] Upon pathogen attack, SA

accumulation triggers a change in the cellular redox state, leading to the reduction of these

disulfide bonds by thioredoxins (Trx).[1] This results in the release of NPR1 monomers, which

then translocate to the nucleus.[1][4] In the nucleus, NPR1 acts as a transcriptional co-
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activator, interacting with TGA transcription factors to induce the expression of defense-related

genes, such as the Pathogenesis-Related (PR) genes.[1][2][3]

Below is a diagram illustrating the NPR1 signaling pathway.
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Caption: The NPR1 signaling pathway in plant immunity.

Experimental Protocols
The following sections detail the protocols for expressing and purifying recombinant NPR1. A

general workflow diagram is provided below.
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Caption: General workflow for recombinant NPR1 protein purification.
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Protocol 1: Expression and Purification of His-tagged
NPR1 in E. coli
This protocol is adapted for the expression of full-length Arabidopsis thaliana NPR1 with an N-

terminal His-tag.

1. Cloning and Transformation:

The full-length NPR1 cDNA is cloned into a suitable E. coli expression vector (e.g., pET

series or pTrcHis) containing a polyhistidine (His6) tag.

The resulting construct is transformed into a competent E. coli expression strain, such as

BL21(DE3).

2. Expression:

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing

the appropriate antibiotic and grown overnight at 37°C with shaking.

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown

at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a

final concentration of 0.1 mM. To enhance protein solubility, 0.1 mM ZnSO₄ and 0.2 mM SA

can also be added.[5]

The culture is then incubated overnight at 18°C with shaking.[5]

3. Cell Lysis:

Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

The cell pellet is resuspended in Lysis Buffer.

Cells are lysed by sonication on ice.

The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell

debris.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9346951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9346951/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178834?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Purification:

Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA or Talon cobalt

affinity resin column pre-equilibrated with Lysis Buffer.

The column is washed with several column volumes of Wash Buffer to remove non-

specifically bound proteins.

The His-tagged NPR1 protein is eluted with Elution Buffer containing imidazole.

Size-Exclusion Chromatography (SEC): For higher purity, the eluted fractions containing

NPR1 are pooled, concentrated, and loaded onto a size-exclusion chromatography column

(e.g., Superose 6 or Superdex 200) pre-equilibrated with SEC Buffer.[5]

Fractions are collected and analyzed by SDS-PAGE to identify those containing pure

NPR1.

Buffer Compositions:

Buffer Type Composition

Lysis Buffer

20 mM Tris-HCl pH 8.0, 300 mM NaCl, 10
mM imidazole, 1 mM DTT, 1 mM PMSF,
Protease Inhibitor Cocktail

Wash Buffer
20 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40

mM imidazole, 1 mM DTT

Elution Buffer
20 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500

mM imidazole, 1 mM DTT

| SEC Buffer | 25 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT[5] |

Protocol 2: Expression and Purification of GST-tagged
NPR1 in Insect Cells
This protocol is suitable for producing NPR1 in a eukaryotic system, which may be beneficial

for proper folding and post-translational modifications.
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1. Generation of Recombinant Baculovirus:

Full-length Arabidopsis thaliana NPR1 is cloned into a baculovirus transfer vector (e.g.,

pFASTBac1) as a fusion protein with an N-terminal Glutathione S-transferase (GST) tag and

a C-terminal Strep-tag. A protease cleavage site (e.g., PreScission Protease) should be

included between the tags and NPR1.[5]

Recombinant bacmid DNA is generated in E. coli DH10Bac cells and then transfected into

Sf9 insect cells to produce P1 viral stock.

The P1 stock is used to infect a larger culture of Sf9 cells to generate a high-titer P2 viral

stock.

2. Expression:

Trichoplusia ni (High Five) cells are grown in suspension culture in an appropriate insect cell

culture medium (e.g., ESF 921) at 27°C.[5]

The cells are infected with the high-titer P2 baculovirus stock.

The culture is incubated for 48-72 hours at 27°C.[5]

3. Cell Lysis:

Cells are harvested by centrifugation at 200 x g for 5 minutes.[5]

The cell pellet is resuspended in Insect Cell Lysis Buffer and lysed by sonication.[5]

The lysate is clarified by centrifugation at 15,000 rpm for 15 minutes at 4°C.[5]

4. Purification:

Affinity Chromatography (Strep-Tactin): The clarified supernatant is loaded onto a Strep-

Tactin Superflow Plus resin column.[5]

The column is washed, and the fusion protein is eluted according to the manufacturer's

protocol.
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Tag Cleavage: The GST tag is removed by incubation with PreScission Protease.[5]

Second Affinity Step (Talon Resin): To remove the cleaved GST tag and any uncleaved

protein, the sample is passed through a Talon cobalt resin column. The tagless NPR1
protein is collected in the flow-through.[5]

Size-Exclusion Chromatography (SEC): The flow-through is concentrated and further purified

by SEC using a Superose 6 increase 10/300 GL column pre-equilibrated with SEC Buffer.[5]

Peak fractions are analyzed by SDS-PAGE for purity.

Buffer Compositions:

Buffer Type Composition

Insect Cell Lysis Buffer

25 mM HEPES pH 7.5, 150 mM NaCl,
Protease Inhibitors (e.g., 15 µM leupeptin,
1 µM pepstatin A, 2 µM E-64, 0.1 µM
aprotinin, 1 mM PMSF), DNase I[5]

| SEC Buffer | 25 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT[5] |

Data Presentation
The expected yield and purity of recombinant NPR1 can vary depending on the expression

system and purification strategy.
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Expression System Typical Yield Purity Notes

E. coli 1-5 mg/L of culture >90% after SEC

Yield can be highly

variable and

optimization of

expression conditions

is critical.

Insect Cells 0.5-2 mg/L of culture >95% after SEC

Generally provides

better-folded and

more soluble protein.

[5]

Quality Control and Characterization
Purity Assessment: The purity of the final NPR1 protein should be assessed by SDS-PAGE

and Coomassie blue staining. A single band at the expected molecular weight (~66 kDa for

full-length Arabidopsis NPR1) indicates high purity.

Identity Confirmation: The identity of the purified protein can be confirmed by Western blot

analysis using an anti-NPR1 or anti-tag antibody, or by mass spectrometry.

Functional Assays: The biological activity of the purified NPR1 can be assessed through in

vitro binding assays with known interaction partners, such as TGA transcription factors.

Troubleshooting
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Problem Possible Cause Suggested Solution

Low Protein Yield
Suboptimal expression

conditions.

Optimize induction

temperature, time, and inducer

concentration. For E. coli,

consider using a different

expression strain or adding

chaperones.

Protein degradation.

Add a fresh protease inhibitor

cocktail to the lysis buffer and

keep samples on ice or at 4°C

throughout the purification

process.

Insoluble Protein
Formation of inclusion bodies

in E. coli.

Lower the induction

temperature (e.g., 16-20°C)

and IPTG concentration. Use a

solubility-enhancing tag like

GST or MBP. Consider

expression in insect cells.

Protein Elutes in Wash Steps Incorrect buffer composition.

Ensure the imidazole

concentration in the wash

buffer is not too high. Check

the pH of all buffers.

Contaminating Proteins
Non-specific binding to the

resin.

Increase the salt concentration

or add a non-ionic detergent

(e.g., Tween-20) to the wash

buffer. Increase the number of

wash steps.

Inefficient protease cleavage.

Optimize the protease-to-

protein ratio and incubation

time/temperature for tag

removal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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